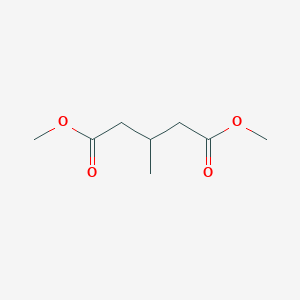
trans-1,4-Dichlorocyclohexane
Vue d'ensemble
Description
Trans-1,4-Dichlorocyclohexane (TCDCH) is a chemical compound that belongs to the family of organochlorine pesticides. It is a colorless and odorless solid that is widely used in agriculture for the control of pests and insects. TCDCH is a highly toxic compound that has been found to have detrimental effects on the environment and human health.
Mécanisme D'action
Trans-1,4-Dichlorocyclohexane acts by disrupting the nervous system of insects and pests, leading to paralysis and death. It works by binding to the sodium channels in the nerve cells, preventing the influx of sodium ions and disrupting the normal functioning of the nervous system.
Effets Biochimiques Et Physiologiques
Trans-1,4-Dichlorocyclohexane has been found to have a wide range of biochemical and physiological effects on the environment and human health. It has been shown to accumulate in the fatty tissues of animals and to be persistent in the environment. trans-1,4-Dichlorocyclohexane has also been found to have endocrine-disrupting effects on the reproductive system and to be a potential carcinogen.
Avantages Et Limitations Des Expériences En Laboratoire
Trans-1,4-Dichlorocyclohexane is a useful tool for laboratory experiments due to its insecticidal properties. It is commonly used in the study of the effects of pesticides on the environment and human health. However, trans-1,4-Dichlorocyclohexane is highly toxic and has been found to have detrimental effects on the environment and human health. Therefore, caution should be exercised when using trans-1,4-Dichlorocyclohexane in laboratory experiments.
Orientations Futures
There are several future directions for the study of trans-1,4-Dichlorocyclohexane. One area of research is the development of alternative pesticides that are less toxic and have less detrimental effects on the environment and human health. Another area of research is the study of the long-term effects of trans-1,4-Dichlorocyclohexane exposure on human health and the environment. Additionally, the study of the mechanisms of trans-1,4-Dichlorocyclohexane toxicity and the development of new methods for its detection and removal from the environment are important areas of research.
Conclusion
In conclusion, trans-1,4-Dichlorocyclohexane is a highly toxic organochlorine pesticide that has been widely used in agriculture for the control of pests and insects. It has been found to have detrimental effects on the environment and human health, including neurotoxic and endocrine-disrupting effects. While trans-1,4-Dichlorocyclohexane is a useful tool for laboratory experiments, caution should be exercised when using it due to its toxicity. Future research should focus on the development of alternative pesticides, the study of the long-term effects of trans-1,4-Dichlorocyclohexane exposure, and the mechanisms of trans-1,4-Dichlorocyclohexane toxicity.
Méthodes De Synthèse
Trans-1,4-Dichlorocyclohexane is synthesized by the reaction of 1,4-dichlorocyclohexane with sodium hydroxide in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the yield of the reaction is influenced by the concentration of the reactants, the reaction time, and the reaction temperature.
Applications De Recherche Scientifique
Trans-1,4-Dichlorocyclohexane has been widely studied for its toxicological effects on the environment and human health. It has been found to have a wide range of biological activities, including insecticidal, fungicidal, and herbicidal properties. trans-1,4-Dichlorocyclohexane has also been shown to have neurotoxic effects on the nervous system and to be a potential carcinogen.
Propriétés
IUPAC Name |
1,4-dichlorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTINZDWAXJLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878819, DTXSID50871267 | |
| Record name | CYCLOHEXANE, 1,4-DICHLORO-, CIS- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dichlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1,4-Dichlorocyclohexane | |
CAS RN |
16890-91-8, 16749-11-4 | |
| Record name | Cyclohexane, 1,4-dichloro-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016890918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOHEXANE, 1,4-DICHLORO-, CIS- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



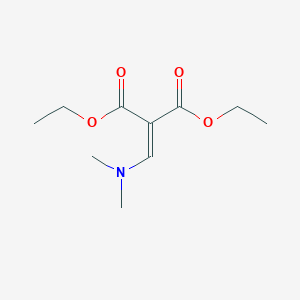
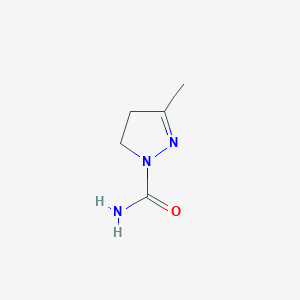
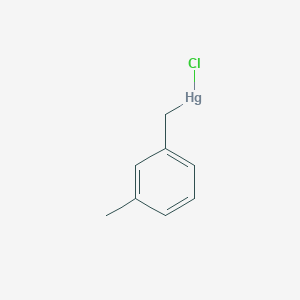
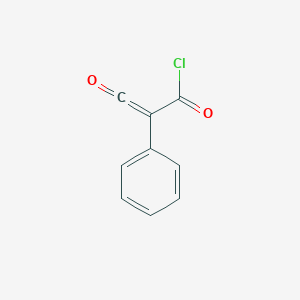
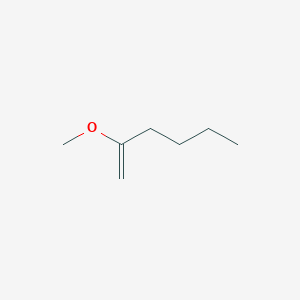
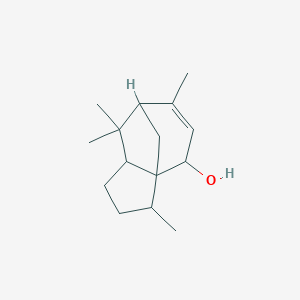
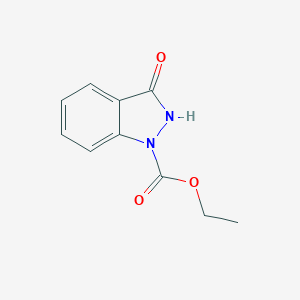
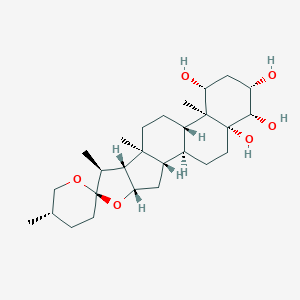

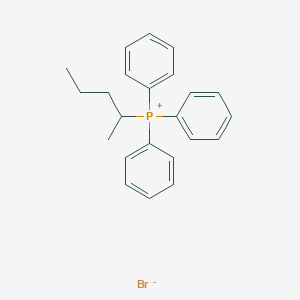

![Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene](/img/structure/B101243.png)
